Cas no 851882-57-0 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine backbone substituted with a 3-methyl-1,2,4-oxadiazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The 1,2,4-oxadiazole ring contributes to its potential as a pharmacophore, often associated with bioactivity in medicinal chemistry. This compound may serve as an intermediate in the synthesis of novel therapeutic agents, particularly targeting central nervous system (CNS) disorders or enzyme modulation. Its well-defined structure and purity ensure reproducibility in research settings, while its modular design allows for further derivatization to explore structure-activity relationships.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride structure
851882-57-0 structure
Product name:3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS No:851882-57-0
MF:C13H15N3O
MW:229.277702569962
CID:1086350
PubChem ID:24903480

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-5-(piperidin-3-yl)-1,2,4-oxadiazole
    • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidinehydrochloride
    • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
    • 3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-piperidine
    • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine(SALTDATA: HCl)
    • BB 0238741
    • 3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole
    • AKOS005172417
    • BS-24192
    • 851882-57-0
    • CS-0207691
    • SCHEMBL193626
    • STK506221
    • piperidine, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride
    • ALBB-010118
    • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
    • MDL: MFCD08691547
    • Inchi: InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2
    • InChI Key: PGICGJBHAYXFKH-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3

Computed Properties

  • Exact Mass: 229.12200
  • Monoisotopic Mass: 229.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.139
  • Boiling Point: 391.9°C at 760 mmHg
  • Flash Point: 190.8°C
  • Refractive Index: 1.548
  • PSA: 50.95000
  • LogP: 2.53240

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Security Information

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M241990-250mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
851882-57-0
250mg
$ 380.00 2022-06-04
TRC
M241990-500mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
851882-57-0
500mg
$ 600.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
040957-500mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidinehydrochloride
851882-57-0
500mg
4096.0CNY 2021-07-13
Chemenu
CM362911-1g
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
851882-57-0 95%+
1g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
040957-500mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidinehydrochloride
851882-57-0
500mg
4096CNY 2021-05-07
TRC
M241990-100mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
851882-57-0
100mg
$ 185.00 2022-06-04
A2B Chem LLC
AC20730-500mg
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
851882-57-0 >95%
500mg
$523.00 2024-04-19
Crysdot LLC
CD11045878-1g
3-Phenyl-5-(piperidin-3-yl)-1,2,4-oxadiazole
851882-57-0 95+%
1g
$297 2024-07-18

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Related Literature

Additional information on 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Introduction to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS No. 851882-57-0)

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 851882-57-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a novel scaffold that has garnered attention due to its structural features and potential biological activities. The compound combines a piperidine ring with a 3-methyl-1,2,4-oxadiazole moiety, creating a structure that may exhibit unique interactions with biological targets.

The piperidine moiety is a well-known pharmacophore in drug discovery, frequently incorporated into therapeutic agents due to its ability to enhance solubility, bioavailability, and metabolic stability. Piperidine derivatives have been widely explored in the development of central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory compounds. The presence of the piperidine ring in 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride suggests that this compound may inherit some of these favorable pharmacokinetic properties.

The 3-methyl-1,2,4-oxadiazole component introduces additional chemical diversity, which can influence the compound's reactivity and binding affinity. Oxadiazole rings are heterocyclic structures that have been extensively studied for their biological activity. They are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in the 3-methyl-1,2,4-oxadiazole ring of this compound may contribute to its unique mechanism of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride with biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies have indicated potential binding to enzymes implicated in metabolic disorders and inflammatory responses. These findings align with the growing interest in developing small-molecule modulators for these conditions.

In vitro studies have begun to explore the biological activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. Initial experiments have shown promising results in modulating certain enzymatic activities relevant to neurological disorders. The compound's ability to interact with specific proteins has been further investigated using surface plasmon resonance (SPR) and X-ray crystallography techniques. These methods provide detailed insights into the binding kinetics and thermodynamics of the molecule with its target proteins.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it affects bioavailability and therapeutic efficacy. The improved solubility profile of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride may facilitate its use in oral and intravenous formulations.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Emerging research has highlighted the role of dysregulated enzyme activity and receptor signaling in conditions such as Alzheimer's disease and Parkinson's disease. The structural features of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride suggest that it may interfere with pathological pathways associated with these diseases by modulating key enzymes or receptors.

Furthermore, the compound's ability to cross the blood-brain barrier has been a focus of recent investigations. Efficient penetration into the CNS is essential for treating neurological disorders effectively. Preliminary data indicate that modifications within the piperidine ring can enhance blood-brain barrier penetration without compromising binding affinity to therapeutic targets.

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have allowed for more efficient production processes, reducing costs and improving scalability for potential clinical development.

Ethical considerations are paramount in pharmaceutical research involving human subjects. Clinical trials must be designed to ensure patient safety while maximizing scientific rigor. The development pipeline for 3-(3-Methyl-1,2,4 oxadiazol -5 -yl) piperidine hydrochloride includes rigorous preclinical testing to assess toxicity and efficacy before human trials can begin.

The future prospects for this compound are promising but depend on successful translation from preclinical to clinical settings. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing its development pipeline. Public-private partnerships can also play a significant role in funding further research and facilitating regulatory approvals.

In conclusion, 3( 31 ,24 oxadiazol -5 - yl ) piperidinum chloride CAS NO:85188257 0 is an innovative molecule with potential therapeutic applications across multiple disease areas . Its unique structural features make it an attractive candidate for further exploration , particularly in neurological disorders . As research progresses , additional insights into its mechanism of action , pharmacokinetic properties , and clinical efficacy will solidify its position as a valuable asset in medicinal chemistry .

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.